

Application of NMR Spectroscopy for the Structural Elucidation of **Cloroqualone**

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Compound of Interest

Compound Name: *Cloroqualone*

Cat. No.: *B1617315*

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Application Note

Introduction

Cloroqualone, with the IUPAC name 3-(2,6-dichlorophenyl)-2-ethylquinazolin-4(3H)-one, is a quinazolinone derivative that has been marketed for its sedative and antitussive properties. As with many pharmaceutical compounds, unambiguous structural confirmation is critical for regulatory approval, quality control, and forensic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the definitive structure elucidation of organic molecules like **Cloroqualone**. This application note details the comprehensive approach using one-dimensional (^1H and ^{13}C) and two-dimensional NMR techniques to confirm the molecular structure of **Cloroqualone**.

Core Application: Structural Verification and Purity Assessment

NMR spectroscopy serves as a primary method for the structural verification of synthesized **Cloroqualone** and for assessing its purity. The unique electronic environment of each proton and carbon atom in the molecule results in a distinct NMR fingerprint, allowing for the unequivocal assignment of the chemical structure. Furthermore, the quantitative nature of ^1H NMR allows for the determination of sample purity against a certified reference standard.

Methodology Overview

The structural elucidation of **Cloroqualone** is achieved through a systematic analysis of its NMR data. Initially, ^1H and ^{13}C NMR spectra provide direct information about the chemical environment and number of different types of protons and carbons. Subsequently, two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the assembly of the molecular framework.

Experimental Protocols

Sample Preparation

- Accurately weigh 5-10 mg of the **Cloroqualone** sample.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6). The choice of solvent should be based on the solubility of the sample.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2.1. ^1H NMR Spectroscopy

- Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
- Spectral Width: 12-16 ppm.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-3 seconds.
- Temperature: 298 K.

2.2. ^{13}C NMR Spectroscopy

- Pulse Program: Proton-decoupled ^{13}C experiment (e.g., 'zgpg30').
- Spectral Width: 200-220 ppm.
- Number of Scans: 1024-4096, due to the lower natural abundance of ^{13}C .
- Relaxation Delay: 2 seconds.
- Acquisition Time: 1-2 seconds.
- Temperature: 298 K.

2.3. 2D COSY Spectroscopy

- Pulse Program: Standard COSY experiment (e.g., 'cosygppqf').
- Spectral Width: 12-16 ppm in both dimensions.
- Number of Increments: 256-512 in the indirect dimension.
- Number of Scans per Increment: 8-16.
- Relaxation Delay: 1.5 seconds.

2.4. 2D HSQC Spectroscopy

- Pulse Program: Standard HSQC experiment with gradient selection (e.g., 'hsqcedetgpsisp2.3').
- Spectral Width: 12-16 ppm in the ^1H dimension and 180-200 ppm in the ^{13}C dimension.
- Number of Increments: 128-256 in the indirect dimension.
- Number of Scans per Increment: 16-32.
- Relaxation Delay: 1.5 seconds.

Data Presentation: Predicted NMR Data for Cloroqualone

Disclaimer: The following NMR data is predicted based on the known chemical structure of **Cloroqualone** and typical chemical shifts for similar quinazolinone derivatives, as comprehensive, experimentally verified public data is not available.

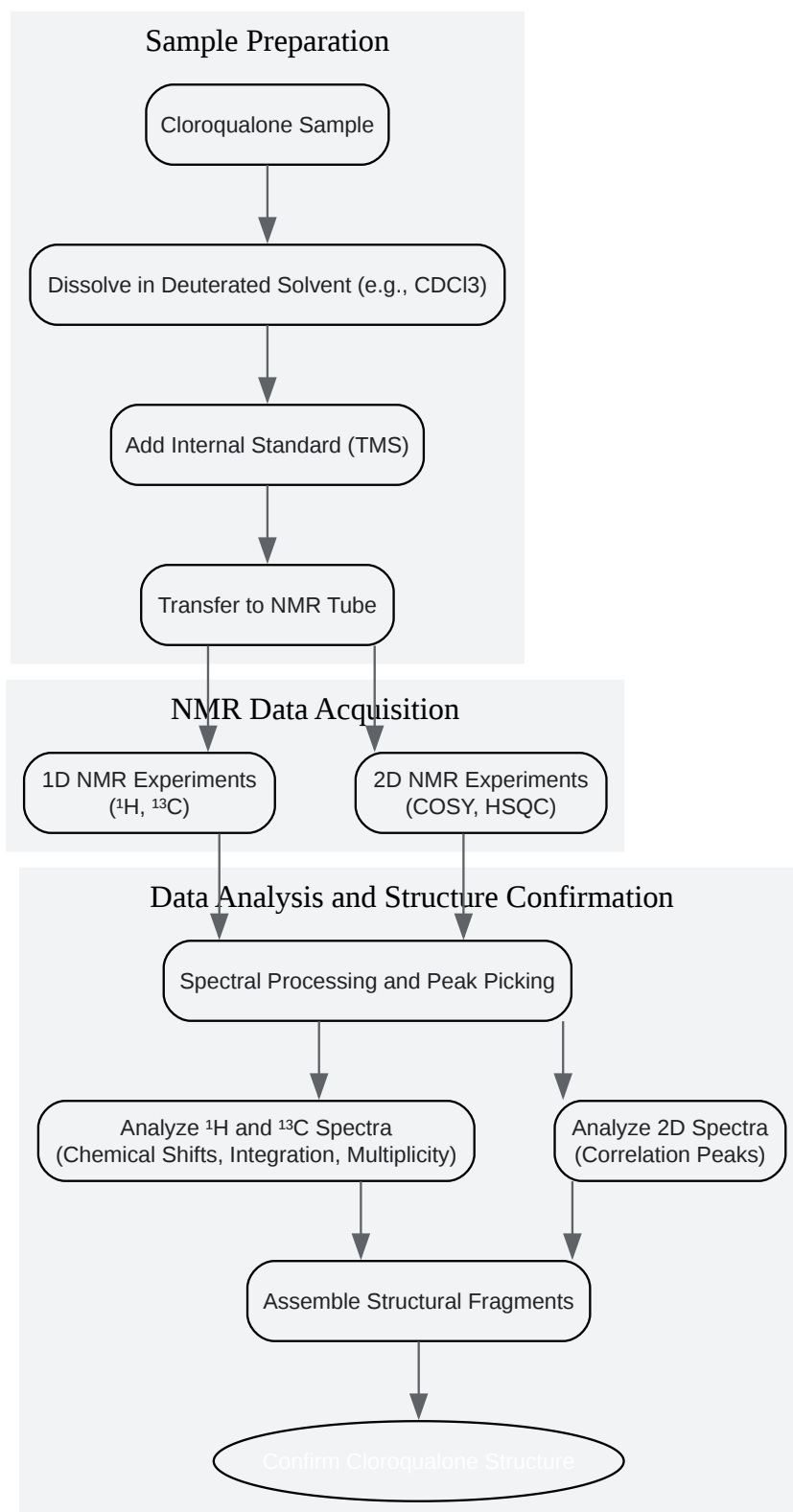
Table 1: Predicted ^1H NMR Data for **Cloroqualone** in CDCl_3

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.20	d	1H	Ar-H
~7.80	t	1H	Ar-H
~7.65	d	2H	Ar-H (dichlorophenyl)
~7.50	t	1H	Ar-H
~7.40	t	1H	Ar-H (dichlorophenyl)
~2.80	q	2H	-CH ₂ -CH ₃
~1.30	t	3H	-CH ₂ -CH ₃

Table 2: Predicted ^{13}C NMR Data for **Cloroqualone** in CDCl_3

Chemical Shift (δ , ppm)	Assignment
~162	C=O
~155	N-C=N
~147	Ar-C
~136	Ar-C (dichlorophenyl)
~134	Ar-CH
~130	Ar-CH (dichlorophenyl)
~129	Ar-C (dichlorophenyl, C-Cl)
~127	Ar-CH
~126	Ar-CH
~121	Ar-C
~28	-CH ₂ -
~12	-CH ₃

Visualizations



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Caption: Workflow for the structural elucidation of **Cloroqualone** using NMR spectroscopy.

Caption: Key COSY and HSQC correlations for the structural confirmation of **Cloroqualone**.

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